molecular formula C10H8F3NO2 B181921 N-(3-acetylphenyl)-2,2,2-trifluoroacetamide CAS No. 56915-87-8

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B181921
CAS No.: 56915-87-8
M. Wt: 231.17 g/mol
InChI Key: QJIHIZOVLAWHFM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide (NAP-TFA) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in biochemistry, pharmacology, and molecular biology. NAP-TFA is a highly useful compound due to its ability to act as a substrate for various enzymes and its ability to form complexes with other molecules.

Scientific Research Applications

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, as a ligand for binding proteins, and as a reagent for chemical synthesis. This compound has also been used as a probe in biochemical and physiological studies. It has been used to study the structure and function of enzymes, to study the structure and function of proteins, and to study the structure and function of cell membranes.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide is a highly versatile compound that has a wide range of applications in scientific research. It has a high binding affinity for proteins and enzymes and can act as a substrate for various enzymes. It is also relatively stable and can be stored for long periods of time without degrading. However, this compound is a highly reactive compound and can be toxic if not handled properly. It is also not soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide has a wide range of potential applications in scientific research. It could be used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs, hormones, and environmental factors on the body. It could also be used to develop new drugs and to study the effects of various diseases on the body. Additionally, this compound could be used to develop new techniques for drug delivery and for the study of molecular interactions. Finally, this compound could be used to create new materials for use in research and in industry.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIHIZOVLAWHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205453
Record name Acetanilide, 3'-acetyl-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56915-87-8
Record name Acetanilide, 3'-acetyl-2,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056915878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 3'-acetyl-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 mmol of 3′-aminoacetophenone as a starting material was dissolved in a methanol solvent in a 100 mL round-bottomed flask and 1.2 equivalents (eq) of methyl trifluoroacetate was added dropwise thereto over 30 minutes at room temperature, and subsequently the reaction mixture was stirred for 2 hours. After the completion of the reaction was confirmed by TLC, a small amount of water was added to terminate the reaction. Then, the solvent was removed under reduced pressure. The residue was dissolved in 50 mL of ethyl acetate and washed twice with 30 mL of water, dried over anhydrous sodium sulfate, and distilled under reduced pressure to obtain the desired 3-acetyl-trifluoroacetylaminobenzene (85%) as a brown oil.
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